molecular formula C14H21N3O2 B14812125 2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide

2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide

Cat. No.: B14812125
M. Wt: 263.34 g/mol
InChI Key: KPZLOMAIYNGSHF-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide is a chiral compound with a complex structure that includes a cyclopropyl group, a pyrrole ring, and an amide linkage. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Pyrrole oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving amide bonds and pyrrole rings.

    Chemical Biology: It serves as a tool for investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound may have applications in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and pyrrole ring may play crucial roles in binding to these targets, influencing the compound’s biological activity. The amide bond is also essential for its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide: The enantiomer of the compound, which may have different biological activities.

    2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide: The racemic mixture of the compound.

    2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanoic acid: A similar compound with a carboxylic acid group instead of an amide.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets

Properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide

InChI

InChI=1S/C14H21N3O2/c1-9(2)13(15)14(19)17(10-5-6-10)8-12(18)11-4-3-7-16-11/h3-4,7,9-10,13,16H,5-6,8,15H2,1-2H3

InChI Key

KPZLOMAIYNGSHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)N

Origin of Product

United States

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